![molecular formula C19H20ClNO B5879548 4-benzyl-1-(4-chlorobenzoyl)piperidine CAS No. 53760-52-4](/img/structure/B5879548.png)
4-benzyl-1-(4-chlorobenzoyl)piperidine
Übersicht
Beschreibung
4-benzyl-1-(4-chlorobenzoyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of piperidine compounds and has a molecular weight of 383.9 g/mol.
Wirkmechanismus
The mechanism of action of 4-benzyl-1-(4-chlorobenzoyl)piperidine involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cell malignancies. By inhibiting BTK, 4-benzyl-1-(4-chlorobenzoyl)piperidine disrupts the BCR signaling pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-benzyl-1-(4-chlorobenzoyl)piperidine has been shown to have anti-inflammatory and immunomodulatory effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-benzyl-1-(4-chlorobenzoyl)piperidine has also been shown to enhance the function of natural killer cells, which play a critical role in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-benzyl-1-(4-chlorobenzoyl)piperidine in lab experiments is its high potency and selectivity for BTK. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and low toxicity. However, one of the limitations of using 4-benzyl-1-(4-chlorobenzoyl)piperidine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 4-benzyl-1-(4-chlorobenzoyl)piperidine as an anticancer agent. One potential direction is the combination of 4-benzyl-1-(4-chlorobenzoyl)piperidine with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another direction is the exploration of 4-benzyl-1-(4-chlorobenzoyl)piperidine in combination with chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the potential of 4-benzyl-1-(4-chlorobenzoyl)piperidine in the treatment of other types of cancer, such as breast cancer or prostate cancer.
Conclusion:
In conclusion, 4-benzyl-1-(4-chlorobenzoyl)piperidine is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action involves the inhibition of BTK, which plays a critical role in the survival and proliferation of cancer cells. 4-benzyl-1-(4-chlorobenzoyl)piperidine has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for combination therapy with other targeted therapies or immunotherapies. Further studies are needed to fully explore the potential of 4-benzyl-1-(4-chlorobenzoyl)piperidine in the treatment of cancer.
Synthesemethoden
The synthesis of 4-benzyl-1-(4-chlorobenzoyl)piperidine involves a multi-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl bromide in the presence of a palladium catalyst to yield the final product. The synthesis of 4-benzyl-1-(4-chlorobenzoyl)piperidine has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-(4-chlorobenzoyl)piperidine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-benzyl-1-(4-chlorobenzoyl)piperidine has demonstrated significant antitumor activity both in vitro and in vivo. It has also been shown to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTLJFMQFABDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354701 | |
Record name | (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone | |
CAS RN |
53760-52-4 | |
Record name | (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.